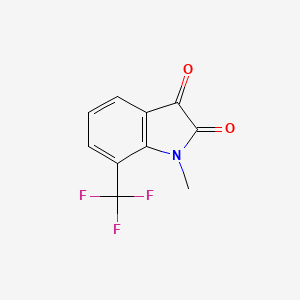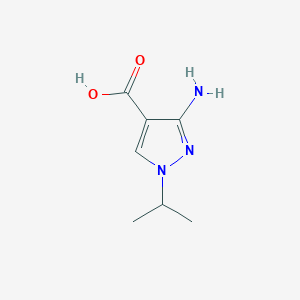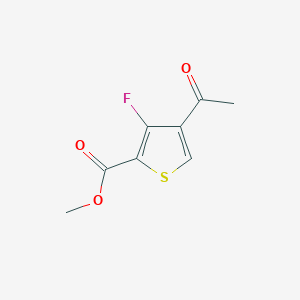
1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione" is a derivative of indole-2,3-dione, which is a versatile molecule used in the synthesis of various heterocyclic compounds for drug preparation. Indole-2,3-dione derivatives have shown a range of bioactivities, including antimicrobial and anticorrosion properties .
Synthesis Analysis
The synthesis of related indole-2,3-dione derivatives involves condensation reactions and strategic synthesis methods. For instance, the synthesis of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives was achieved through condensation with thiosemicarbazide, followed by spectral data and elemental analysis confirmation . Similarly, difluoromethylated indol-2-ones were synthesized using direct fluorination with diethylaminosulfur trifluoride, indicating a facile pathway for constructing such compounds .
Molecular Structure Analysis
The molecular structure of indole-2,3-dione derivatives can be complex, with the possibility of different isomers. For example, the molecular structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] was confirmed by analytical and spectral data, including NMR and X-ray single crystal diffraction analysis, which distinguished between the E- and Z-isomers of the compound .
Chemical Reactions Analysis
Indole-2,3-dione derivatives can participate in various chemical reactions. The QSAR study of some derivatives as anti-tubercular agents demonstrated a linear relationship between molecular descriptors and inhibitory activity, indicating that the molecular structure plays a significant role in the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-2,3-dione derivatives are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the bioactivity of these molecules, as seen in the potent inhibition of M. tuberculosis growth by certain derivatives . Additionally, the presence of electronegative groups and aromatic rings contributes to the anticorrosion properties of these compounds .
科学的研究の応用
Molecular Structure Analysis
- Molecular and Crystal Structure: A study by Karalı (2021) focused on determining the molecular structure and isomers of a related compound, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, revealing its molecular interactions and crystal structure through NMR spectroscopy and X-ray single crystal diffraction analysis (Karalı, 2021).
Synthesis and Derivative Studies
- Synthesis and Antituberculosis Activity: Güzel et al. (2008) synthesized derivatives of 1-methyl-5-methyl/trifluoromethoxy-1H-indole-2,3-dione and tested them for antituberculosis activity, demonstrating the compound's potential in medical research (Güzel, Karalı, & Salman, 2008).
- Benzo[f]indole-4,9-Dione Derivatives Synthesis: Nadji-Boukrouche et al. (2015) conducted a study on the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives, exploring new methods in organic chemistry (Nadji-Boukrouche, On, Khoumeri, Terme, & Vanelle, 2015).
Biological and Pharmacological Properties
- Antimicrobial Activity: A study by Ramadan, Rasheed, & El Ashry (2019) explored the synthesis of derivatives linked to 1H-indole-2,3-dione, evaluating their antimicrobial activity, thereby contributing to the understanding of its potential pharmacological uses (Ramadan, Rasheed, & El Ashry, 2019).
- QSAR Study for Anti-Tubercular Agents: Shahlaei, Fassihi, & Nezami (2009) discovered quantitative relationships between the molecular structure of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione derivatives and their anti-tubercular activity, contributing to drug design research (Shahlaei, Fassihi, & Nezami, 2009).
Chemosensor Development
- Selective Optical Chemosensors: Fahmi et al. (2019) reported that 1H-indole-2,3-dione exhibits high sensing capability for Fe3+ ions, demonstrating its potential use in developing chemosensors (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
将来の方向性
Future research on this compound could involve studying its reactivity and potential applications, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used in drug design, so this compound could potentially serve as a useful building block in the synthesis of new pharmaceuticals .
特性
IUPAC Name |
1-methyl-7-(trifluoromethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXOXOOOXCOXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)
![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)
![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)
